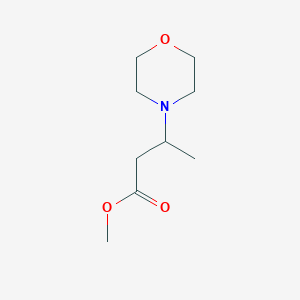
Methyl 3-Morpholinobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-Morpholinobutanoate is an organic compound with the molecular formula C₉H₁₇NO₃. It is a derivative of butanoic acid, featuring a morpholine ring attached to the third carbon of the butanoate chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-morpholinobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-Morpholinobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-Morpholinobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is utilized in the production of polymers, resins, and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism by which Methyl 3-Morpholinobutanoate exerts its effects involves interactions with various molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-Methylbutanoate: Another ester with a similar structure but different functional groups.
Ethyl 3-Morpholinobutanoate: An analog with an ethyl ester group instead of a methyl ester.
Methyl 4-Morpholinobutanoate: A positional isomer with the morpholine ring attached to the fourth carbon.
Uniqueness: Methyl 3-Morpholinobutanoate stands out due to its specific structural features, which confer unique reactivity and interaction profiles. The presence of the morpholine ring enhances its solubility and stability, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 3-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C9H17NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
ADWBNEMUIBKAJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


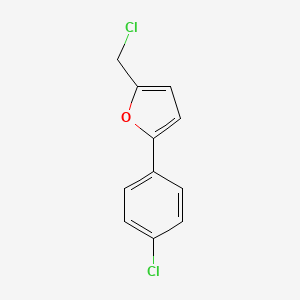
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate](/img/structure/B15053831.png)
![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)
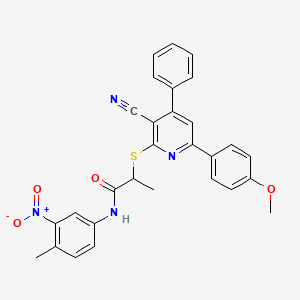
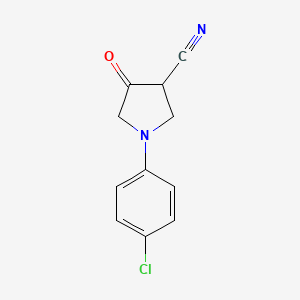

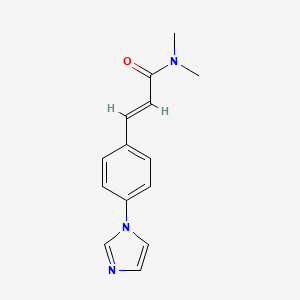
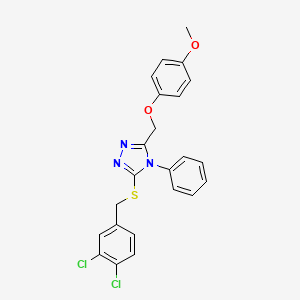
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)

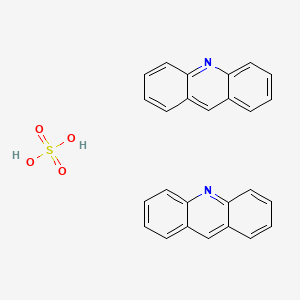
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)

